molecular formula C15H17F2N3O2S B2629389 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2200472-58-6

1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2629389
CAS No.: 2200472-58-6
M. Wt: 341.38
InChI Key: CJNGIGSKLMYWQE-UHFFFAOYSA-N
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Description

1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H17F2N3O2S and its molecular weight is 341.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been investigated for its synthesis and chemical properties. A study demonstrated the synthesis of similar biaryl pyrazole sulfonamide derivatives and examined the effects of substituting the -CO group with the -SO(2) group in the aminopiperidine region, although it led to the loss of CB1 receptor antagonism (Srivastava et al., 2008).

Anticancer Potential

  • Research on anticancer activity has been conducted on similar compounds. For instance, substituted 1,3-thiazoles, which share structural similarities, showed significant in vitro anticancer activity across various cancer cell lines (Turov, 2020).

CNS Disorders and Receptor Selectivity

  • The compound's derivatives are being studied for their potential in treating central nervous system disorders. One study identified N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as potential treatments, showing antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Antimicrobial Applications

  • Some derivatives of the compound have been synthesized and tested for antimicrobial activity, demonstrating effectiveness against various pathogens (Vinaya et al., 2009).

Molecular Interaction Studies

  • Research has also focused on the molecular interactions of related compounds with receptors, such as the CB1 cannabinoid receptor, providing insights into drug-receptor interactions and the development of pharmacophore models (Shim et al., 2002).

Structural Analysis and Crystallography

  • Studies have been conducted on the crystal and molecular structure of similar compounds, contributing to a deeper understanding of their structural properties (Naveen et al., 2015).

Biological Activities

  • Investigations into the biological activities of related compounds have been carried out, with some showing potential herbicidal and insecticidal activities (Wang et al., 2015).

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-19-6-4-15(18-19)11-3-2-5-20(10-11)23(21,22)14-8-12(16)7-13(17)9-14/h4,6-9,11H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNGIGSKLMYWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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